3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
The compound 3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (Cl) and methoxy (OCH₃) groups at positions 3 and 4, respectively. The sulfonamide moiety (-SO₂NH-) is linked to a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group at position 2. This structural complexity confers unique physicochemical properties, such as increased molecular weight (estimated ~450–470 g/mol) and lipophilicity, which may influence biological activity and solubility . Sulfonamides are well-known for their pharmacological applications, including antimicrobial and enzyme inhibitory effects, making this compound a candidate for further investigation .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO5S/c1-25-16-5-3-15(4-6-16)20(9-11-27-12-10-20)14-22-28(23,24)17-7-8-19(26-2)18(21)13-17/h3-8,13,22H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRHRAOZKYCNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Diversity : The target compound’s tetrahydropyran (oxane) ring distinguishes it from analogs with pyrimidine (9e) or benzimidazole (9,10) cores. This ring may enhance conformational rigidity or influence binding to biological targets.
- Molecular Weight : The oxane-containing target compound is heavier (~450–470 g/mol) than simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide (275 g/mol) but lighter than the benzimidazole derivative (456 g/mol).
- Melting Points : Sulfonamides with aromatic heterocycles (e.g., 9e) exhibit higher melting points (255–257°C) due to stronger intermolecular interactions, suggesting the target compound may also display high thermal stability .
Physicochemical Properties
- Hydrogen Bonding: The sulfonamide NH and ether oxygen in the oxane ring may serve as hydrogen bond donors/acceptors, critical for target binding. In contrast, the benzimidazole derivative (9,10) lacks ether oxygen but has aromatic nitrogen for interactions .
Spectral Data Comparison
1H NMR :
- Target Compound : Expected signals include δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (oxane CH₂ and OCH₃ groups), and δ 5.0–5.5 ppm (NH sulfonamide).
- Compound 9e () : Aromatic protons at δ 7.2–8.3 ppm and NH sulfonamide at δ 10.2 ppm .
- Compound in : NH sulfonamide at δ 6.8 ppm and naphthyl protons at δ 7.4–8.2 ppm .
Mass Spectrometry :
Potential Bioactivity
While direct bioactivity data for the target compound is unavailable, structural analogs suggest possible applications:
- Antimicrobial Activity: Sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide () are known for antibacterial effects .
- Enzyme Inhibition : The oxane ring may mimic sugar moieties, positioning the compound as a glycosidase inhibitor. Benzimidazole derivatives (9,10) are studied for kinase inhibition .
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